molecular formula C31H51N5O5 B1668520 Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl CAS No. 149267-24-3

Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl

Cat. No. B1668520
M. Wt: 573.8 g/mol
InChI Key: JNBVLGDICHLLTN-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 53820 is a pseudosymmetric inhibitor of HIV-1 Protease.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Syntheses via Heterocyclic Intermediates : Lithiated bislactim ethers, related to Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl, are used in asymmetric syntheses. These compounds react with acyl chlorides to yield compounds with specific configurations, useful in producing various amino acid derivatives (Schöllkopf et al., 1988).

Molecular Structure Studies

  • Crystal Structure of Farnesyl Protein Transferase : Studies involving compounds similar to Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl have been crucial in understanding the crystallographic structures of complex proteins, aiding in the field of biochemistry (Strickland et al., 1998).

Chemical Synthesis and Modification

  • Stereospecificity in Dipeptide Syntheses : Research involving acetyl and benzoyl-protected amino acids, similar in structure to the compound , has helped elucidate the stereospecificity of dipeptide syntheses, which is significant in pharmaceutical and biochemical research (Kricheldorf et al., 2009).
  • Synthesis of Benzofused Five-Ring Sultams : The presence of an N-acetyl group in compounds similar to Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl facilitates the synthesis of complex organic compounds, such as benzofused five-ring sultams (Li et al., 2015).

properties

CAS RN

149267-24-3

Product Name

Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl

Molecular Formula

C31H51N5O5

Molecular Weight

573.8 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1

InChI Key

JNBVLGDICHLLTN-DZUOILHNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C

Appearance

Solid powder

Other CAS RN

149267-24-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 53820;  Cgp-53820;  Cgp53820.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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